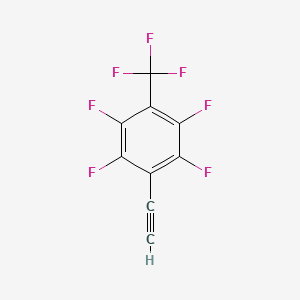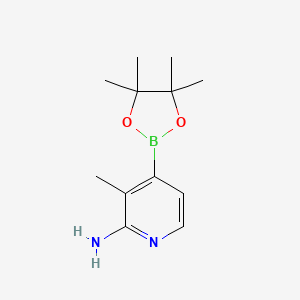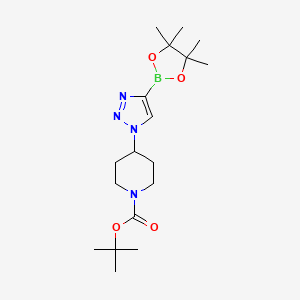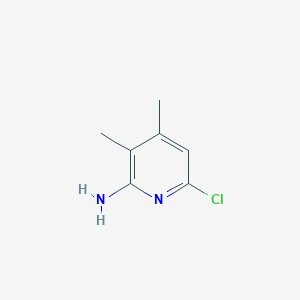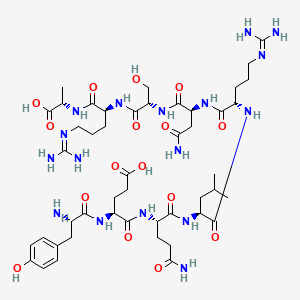
Yeqlrnsra
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yeqlrnsra is a peptide known as MycC peptide, encoded by the c-myc proto-oncogene. The c-myc oncogene is implicated in the malignant progression of various human tumors. MycC peptide regulates fundamental cellular processes such as growth control, metabolism, proliferation, differentiation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Yeqlrnsra is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Yeqlrnsra undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized peptides, while reduction may yield reduced peptides with altered functional groups .
Applications De Recherche Scientifique
Yeqlrnsra has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in regulating cellular processes such as growth, metabolism, and apoptosis.
Medicine: Explored for its potential in cancer research due to its association with the c-myc oncogene.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mécanisme D'action
Yeqlrnsra exerts its effects by interacting with molecular targets and pathways involved in cellular processes. The peptide binds to specific receptors or proteins, modulating their activity and influencing pathways related to growth control, metabolism, proliferation, differentiation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
MycN peptide: Another peptide encoded by the c-myc proto-oncogene, involved in similar cellular processes.
MycL peptide: A related peptide with functions overlapping with those of Yeqlrnsra.
Uniqueness
This compound is unique due to its specific sequence and structure, which confer distinct biological activities. Its role in regulating fundamental cellular processes and its association with the c-myc oncogene make it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C47H77N17O16 |
|---|---|
Poids moléculaire |
1136.2 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H77N17O16/c1-22(2)18-31(62-41(75)29(12-14-34(49)67)61-40(74)30(13-15-36(69)70)58-37(71)26(48)19-24-8-10-25(66)11-9-24)42(76)59-28(7-5-17-56-47(53)54)39(73)63-32(20-35(50)68)43(77)64-33(21-65)44(78)60-27(6-4-16-55-46(51)52)38(72)57-23(3)45(79)80/h8-11,22-23,26-33,65-66H,4-7,12-21,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,72)(H,58,71)(H,59,76)(H,60,78)(H,61,74)(H,62,75)(H,63,73)(H,64,77)(H,69,70)(H,79,80)(H4,51,52,55)(H4,53,54,56)/t23-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
Clé InChI |
YODAJPOWCZFBDT-LAWCLARJSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



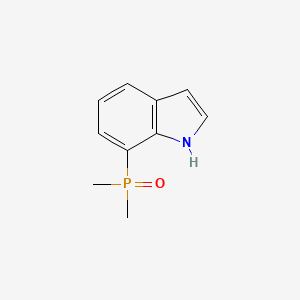
![Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-](/img/structure/B13923173.png)
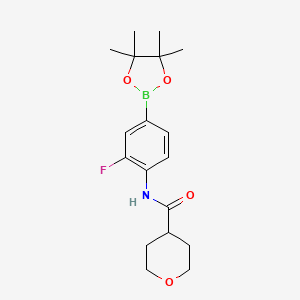
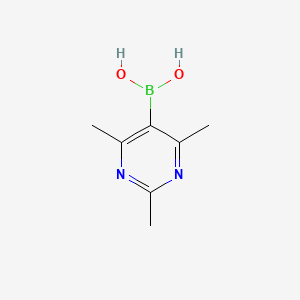
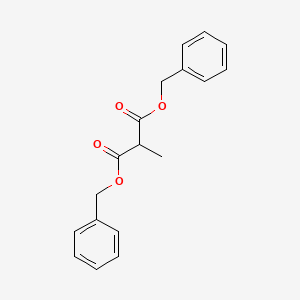
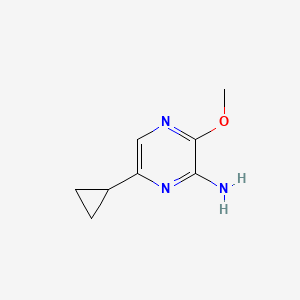
![[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol](/img/structure/B13923220.png)
![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)
![2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-](/img/structure/B13923253.png)
